molecular formula C14H11NO2 B2650982 3-Benzyl-1,3-benzoxazol-2-one CAS No. 40888-03-7

3-Benzyl-1,3-benzoxazol-2-one

Cat. No. B2650982
CAS RN: 40888-03-7
M. Wt: 225.247
InChI Key: YLCGDHFJQQKIBG-UHFFFAOYSA-N
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Description

3-Benzyl-1,3-benzoxazol-2-one is a type of benzoxazole, which is a resourceful and important member of the heteroarenes . Benzoxazoles are bicyclic planar molecules and are extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

Benzoxazole synthesis using 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts are demonstrated .

Scientific Research Applications

Phase-Transfer-Catalysed Asymmetric Synthesis

Benzoxazin-3-ones, including structures similar to "3-Benzyl-1,3-benzoxazol-2-one," are critical scaffolds in drug discovery due to their unique structure and bioactivity. The phase-transfer-catalysed asymmetric alkylation method offers a new pathway for synthesizing 2,2-disubstituted 1,4-benzoxazin-3-ones with high enantioselectivity, demonstrating the compound's utility in creating biologically active molecules (Pawliczek et al., 2018).

Anti-Inflammatory and COX-2 Inhibition

The benzoxazole scaffold has been identified as a novel anti-inflammatory agent, particularly through the synthesis of 2-(2-arylphenyl)benzoxazoles, which selectively inhibit COX-2, an enzyme targeted for its role in inflammation and pain. This finding underscores the potential of benzoxazole derivatives in developing new anti-inflammatory drugs (Seth et al., 2014).

Privileged Scaffold in Medicinal Chemistry

Benzoxazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their capacity to mimic phenol or catechol in a metabolically stable template. Their application ranges from analgesic, anti-inflammatory, antipsychotic, neuroprotective, to anticonvulsant compounds, showcasing the structural versatility and broad therapeutic potential of the benzoxazole core (Poupaert et al., 2005).

Domino Annulation Approaches for Synthesis

Copper-catalyzed domino annulation approaches facilitate the efficient synthesis of benzoxazoles, including the creation of compounds structurally related to "this compound." These methods underscore the compound's significance in synthesizing heterocycles, which are essential in various biological applications (Viirre et al., 2008).

Green Chemistry in Synthesis

The solvent-free synthesis of 1,2,3-triazole derivatives, involving reactions with benzoxazole intermediates, highlights the push towards more sustainable and greener chemical processes in the synthesis of complex molecules. This approach aligns with the broader goals of reducing hazardous solvent use and enhancing catalyst recyclability (Mukherjee et al., 2013).

Mechanism of Action

While the specific mechanism of action for 3-Benzyl-1,3-benzoxazol-2-one is not explicitly mentioned in the search results, benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on .

Safety and Hazards

While the specific safety and hazards of 3-Benzyl-1,3-benzoxazol-2-one are not available in the search results, a related compound, 1,3-benzoxazol-6-amine, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

3-benzyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCGDHFJQQKIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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